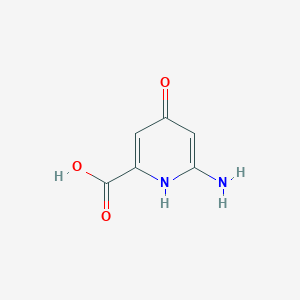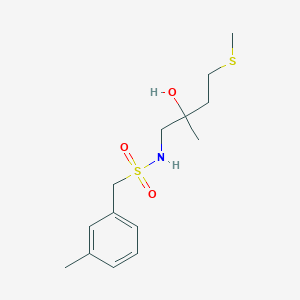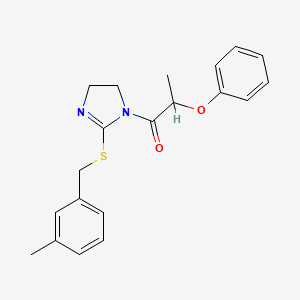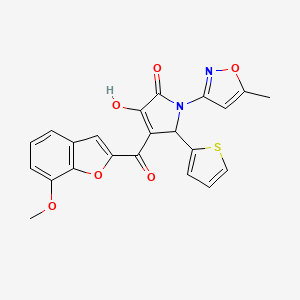
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the effects of THC, the main psychoactive component of marijuana. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which are found in the central nervous system. Cannabinoid receptors are G protein-coupled receptors that are activated by endogenous cannabinoids, such as anandamide, as well as by exogenous cannabinoids, such as THC and N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. Activation of cannabinoid receptors leads to a variety of effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and appetite stimulation in animal models. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to produce hypothermia and catalepsy in animal models. These effects are thought to be mediated by the activation of cannabinoid receptors in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. It is often used in scientific research to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. However, N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. It is also a potent agonist that may produce effects that are different from those produced by other cannabinoids.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of research is the investigation of the therapeutic potential of cannabinoids, including N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, for the treatment of various medical conditions, such as chronic pain and anxiety disorders. Additionally, research on the effects of cannabinoids on the developing brain and on the long-term effects of cannabinoid use is needed to better understand the potential risks and benefits of cannabinoid use.
Méthodes De Synthèse
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-cyanomethyl-3,4-dihydro-2H-pyran with propargyl bromide to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-pyran. This compound is then reacted with phthalic anhydride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide. The final step involves the reaction of N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide with hydroxylamine hydrochloride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is often used in scientific research to study the effects of cannabinoids on the body. It is used to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is also used to study the pharmacology of cannabinoids and their potential therapeutic uses.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-4-12(5-3-11)10(13)9-8-14-6-7-15-9/h1,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKYNHCISOISRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)


![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)
